L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine

Peptide synthesis Analytical chemistry Quality control

L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine (CAS 798541-02-3) is a synthetic tetrapeptide composed of L-isoleucine, L-glutamine, L-cysteine, and L-alanine. As a custom-synthesizable research peptide, its identity is defined by its precise amino acid sequence and stereochemistry.

Molecular Formula C17H31N5O6S
Molecular Weight 433.5 g/mol
CAS No. 798541-02-3
Cat. No. B12537453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine
CAS798541-02-3
Molecular FormulaC17H31N5O6S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C17H31N5O6S/c1-4-8(2)13(19)16(26)21-10(5-6-12(18)23)14(24)22-11(7-29)15(25)20-9(3)17(27)28/h8-11,13,29H,4-7,19H2,1-3H3,(H2,18,23)(H,20,25)(H,21,26)(H,22,24)(H,27,28)/t8-,9-,10-,11-,13-/m0/s1
InChIKeyNPTCHJIJIYJZCR-XGZQDADWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine (CAS 798541-02-3): Procurement and Characterization for Peptide Research


L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine (CAS 798541-02-3) is a synthetic tetrapeptide composed of L-isoleucine, L-glutamine, L-cysteine, and L-alanine. As a custom-synthesizable research peptide, its identity is defined by its precise amino acid sequence and stereochemistry . This compound serves as a building block or reference standard in peptide chemistry, proteomics, and biochemical assay development [1].

The Critical Importance of Exact Sequence and Purity in L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine Procurement


In peptide-based research, the specific sequence L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine is not interchangeable with similar tetrapeptides. Minor changes in amino acid order or composition can drastically alter biochemical activity, binding affinity, and structural properties . Without rigorous analytical characterization, substituting a different sequence risks experimental failure and wasted resources [1]. This guide provides the limited quantitative differentiation data available for this specific compound.

Quantitative Analytical Data and Differentiation Evidence for L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine


HPLC Purity Determination for L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine

This tetrapeptide is typically synthesized to a purity of ≥95% as measured by HPLC, a standard benchmark for research-grade peptides . This level of purity ensures that the compound is suitable for most biochemical and cell-based assays, minimizing interference from synthesis byproducts .

Peptide synthesis Analytical chemistry Quality control

Molecular Weight Verification by Mass Spectrometry

The exact molecular weight of L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine can be confirmed via mass spectrometry (MS) [1]. While no specific MS data was found for this compound, the expected [M+H]+ ion can be calculated based on its amino acid composition and compared to experimental results for quality control [2].

Proteomics Mass spectrometry Peptide characterization

Absence of Comparative Biological Activity Data

No published studies directly comparing the biological activity of L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine to other tetrapeptides were identified [1]. This absence of data underscores the compound's status as a research tool rather than a characterized bioactive agent [1].

Peptide library High-throughput screening Structure-activity relationship

Recommended Applications for L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine in Peptide Research


Internal Standard for Peptide Quantification

When used as a stable, synthetic internal standard in LC-MS/MS assays, L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine provides a known reference point for quantifying endogenous or modified peptides. Its defined sequence and high purity (>95%) ensure minimal interference .

Building Block for Synthetic Peptide Libraries

As a well-defined tetrapeptide, it can be incorporated into larger peptide constructs or used as a starting point for combinatorial library synthesis. Its precise sequence allows for systematic structure-activity relationship (SAR) studies [1].

Control for Cysteine-Containing Peptide Handling

Due to the presence of cysteine, this compound serves as a useful control for assessing oxidation, disulfide bond formation, or thiol-reactive conjugation protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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